![molecular formula C26H24NO2P B12871253 (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is a chiral ligand used in various catalytic processes. This compound is notable for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and other chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with dimethylamino and diphenylphosphino groups.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents include tetrahydrofuran and dichloromethane.
Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the chiral integrity of the product.
化学反应分析
Types of Reactions
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl backbone.
Substitution: The dimethylamino and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used diphosphine ligand with similar applications in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its role in enantioselective transformations.
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl: Similar in structure and used in similar catalytic processes.
Uniqueness
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is unique due to its chiral nature and the specific arrangement of functional groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness in asymmetric catalysis compared to other similar compounds.
属性
分子式 |
C26H24NO2P |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C26H24NO2P/c1-27(2)21-15-9-16-22(28)25(21)26-23(29)17-10-18-24(26)30(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18,28-29H,1-2H3 |
InChI 键 |
WOVGQZVYEAOTFK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C(=CC=C1)O)C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


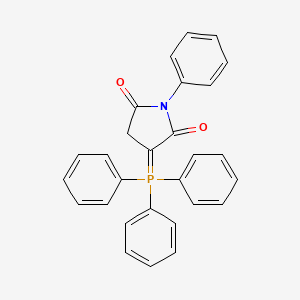
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)



![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)
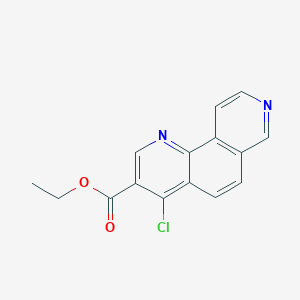
![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)

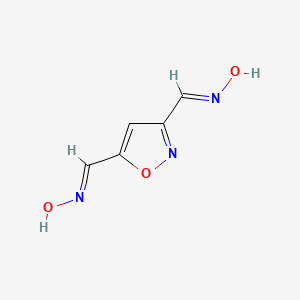
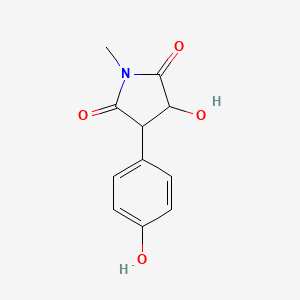
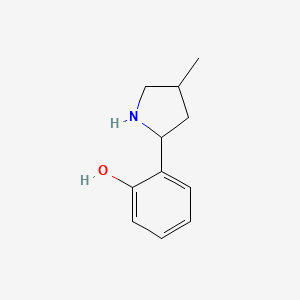
![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
